4-(2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzamide
Description
The compound 4-(2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzamide features a thiazolo[3,2-a]pyrimidinone core fused with a seven-membered ring, substituted at the 7-position with an isopropyl group. The acetamido linker bridges this heterocycle to a benzamide moiety, which introduces hydrogen-bonding capabilities via its amide and aromatic functionalities. Structural characterization of such compounds typically employs NMR, IR, and X-ray crystallography, with refinement tools like SHELXL being standard .
Properties
IUPAC Name |
4-[[2-(5-oxo-7-propan-2-yl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-10(2)14-8-16(24)22-13(9-26-18(22)21-14)7-15(23)20-12-5-3-11(4-6-12)17(19)25/h3-6,8,10,13H,7,9H2,1-2H3,(H2,19,25)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAVGGSGDQQAGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N2C(CSC2=N1)CC(=O)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzamide typically involves multiple steps, starting with the formation of the thiazolo[3,2-a]pyrimidine core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-(2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzamide is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities.
Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 4-(2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Core Heterocycles
Thiazolo[4,5-d]pyrimidines ():
- Core Structure : Thiazole fused at the [4,5-d] position of pyrimidine, differing from the target compound’s [3,2-a] fusion.
- Substituents : Derivatives in include phenyl, hydroxy, and thioxo groups, which influence electronic properties and hydrogen-bonding networks.
- Synthesis : Microwave-assisted or conventional methods in DMF with glacial acetic acid, yielding products with moderate to high purity .
Thiadiazolo[3,2-a]pyrimidines ():
- Core Structure : Thiadiazole replaces thiazole, altering sulfur content and ring electronics.
- Substituents : Carboxamid groups at the 6-position, synthesized via reactions with amines in alcohols without catalysts.
- Applications : These compounds are often explored for antimicrobial or anticancer activity due to their heterocyclic diversity .
Quinoline-Pyrimidine Hybrids ():
- Core Structure: Quinoline fused with pyrimidine, distinct from the thiazolo-pyrimidine system.
- Substituents: Cyano, piperidine, and tetrahydrofuran-3-yl-oxy groups enhance solubility and target binding.
- Bioactivity : Patent examples highlight roles as kinase inhibitors, with mass spectrometry (MS) confirming molecular weights .
Hydrogen Bonding and Crystallography
- Target Compound: The benzamide and acetamido groups act as hydrogen-bond donors/acceptors, likely forming graph set patterns such as R₂²(8) (amide dimers) or C(4) chains (). These interactions influence crystal packing and solubility .
- Comparisons : Thiazolo[4,5-d]pyrimidines () with hydroxy substituents exhibit stronger hydrogen-bonding networks, enhancing thermal stability but reducing solubility. In contrast, the target’s isopropyl group may introduce steric hindrance, moderating intermolecular interactions .
Functional Group Impact on Bioactivity
- Benzamide vs. Fluorescent Ligands () : The target’s benzamide lacks the extended conjugation of ’s boron-dipyrromethene (BODIPY) fluorophore, suggesting divergent applications (e.g., target engagement vs. imaging) .
- Acetamido Linkers : Present in both the target and patent compounds (), this group facilitates binding to hydrophobic pockets in enzymes, with substituents like piperidine () modulating potency .
Research Findings and Data Tables
Table 2: Hydrogen Bonding and Physicochemical Properties
Biological Activity
The compound 4-(2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzamide is a novel thiazolo-pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 370.43 g/mol. The structure includes a thiazolo-pyrimidine core and an acetamide group, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂S |
| Molecular Weight | 370.43 g/mol |
| CAS Number | 953258-05-4 |
Antimicrobial Activity
Research indicates that thiazolo-pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . In one study, derivatives demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting their potential as antimicrobial agents .
Anticancer Activity
The compound's anticancer potential has been explored through various in vitro studies. Notably, thiazolo-pyrimidine derivatives have been reported to induce cytotoxic effects on cancer cell lines such as HL-60 (human leukemia cells). The IC50 values for similar compounds range from 150 μM to 200 μM, indicating moderate cytotoxicity . The mechanism of action may involve the inhibition of specific kinases or enzymes critical for cancer cell proliferation .
The biological activity of this compound is likely mediated through interactions with biological targets such as enzymes or receptors. Molecular docking studies have suggested that the thiazolo-pyrimidine core may enhance binding affinity to target proteins involved in disease processes . This interaction can lead to inhibition of key pathways in microbial growth and cancer cell survival.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazolo-pyrimidine derivatives against E. coli and S. aureus , revealing promising results with MIC values significantly lower than those of conventional antibiotics .
- Cytotoxicity Against Cancer Cells : Research on similar compounds indicated that they exhibited cytotoxic effects on HL-60 cells with IC50 values around 158.5 μM, suggesting potential for development as anticancer agents .
- Kinase Inhibition Studies : Investigations into kinase inhibition revealed that thiazolo-pyrimidine derivatives can act as effective inhibitors against specific kinases involved in cancer progression .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-(2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzamide?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from thiazolo[3,2-a]pyrimidine precursors. A common approach includes:
Core Thiazolopyrimidine Formation : Cyclization of thiourea derivatives with α,β-unsaturated carbonyl compounds under acidic conditions.
Acetamido-Benzamide Conjugation : Coupling the thiazolopyrimidine core with benzamide derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or DCM.
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
- Critical Parameters : Reaction temperature (60–80°C for cyclization), solvent choice (polar aprotic solvents for coupling), and catalyst selection (e.g., triethylamine for pH control) significantly impact yield .
Q. What spectroscopic methods are recommended for confirming the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the thiazolo[3,2-a]pyrimidine scaffold (e.g., characteristic peaks for the isopropyl group at δ 1.2–1.4 ppm and the oxo group at δ 170–175 ppm in ¹³C NMR) .
- Infrared Spectroscopy (IR) : Detection of amide C=O stretches (~1650–1680 cm⁻¹) and thiazole ring vibrations (~1500 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~470–480 Da) and fragmentation patterns .
Advanced Research Questions
Q. How can computational chemistry be applied to optimize the synthesis of this compound?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model cyclization and coupling steps, identifying transition states and energy barriers .
- Solvent/Catalyst Screening : Molecular dynamics simulations to predict solvent effects (e.g., DMF vs. THF) on reaction kinetics. Machine learning models trained on existing reaction databases can prioritize experimental conditions .
- Data Integration : Combine computational predictions with experimental results (e.g., HPLC yield data) to refine reaction parameters iteratively .
Q. How should researchers address discrepancies in biological activity data across studies involving thiazolo[3,2-a]pyrimidine derivatives?
- Methodological Answer :
- Structural-Activity Comparison : Use comparative NMR/X-ray crystallography to confirm compound identity and rule out structural variants (e.g., regioisomers or tautomers) .
- Assay Standardization : Validate biological assays (e.g., IC₅₀ measurements) using positive controls (e.g., known kinase inhibitors) and replicate experiments across multiple cell lines .
- Meta-Analysis : Cross-reference data from peer-reviewed studies (avoiding vendor-reported data) to identify trends in substituent effects (e.g., isopropyl vs. methyl groups on activity) .
Q. What strategies are effective for improving the solubility and bioavailability of this compound in preclinical studies?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the acetamido position to enhance aqueous solubility .
- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes or polymeric nanoparticles (e.g., PLGA) to improve plasma stability .
- In Silico ADMET Prediction : Use tools like SwissADME to predict logP values and refine substituents (e.g., replacing benzamide with pyridine carboxamide) .
Data Contradiction Analysis
Q. How can researchers resolve conflicting reports on the compound’s mechanism of action (e.g., kinase inhibition vs. intercalation)?
- Methodological Answer :
- Biophysical Assays : Conduct surface plasmon resonance (SPR) to measure direct binding to kinase domains (e.g., EGFR) versus DNA intercalation assays (e.g., ethidium bromide displacement) .
- Gene Knockout Studies : Use CRISPR-Cas9 to silence putative targets (e.g., kinases) and assess residual activity in cell viability assays .
- Cross-Validation : Compare results with structurally analogous compounds (e.g., thiazolo[3,2-a]pyrimidines lacking the benzamide group) to isolate functional motifs .
Experimental Design Considerations
Q. What in vitro and in vivo models are most suitable for evaluating the anti-inflammatory potential of this compound?
- Methodological Answer :
- In Vitro : LPS-stimulated RAW 264.7 macrophages for TNF-α/IL-6 suppression assays. Include dose-response curves (1–100 µM) and cytotoxicity controls (MTT assay) .
- In Vivo : Murine collagen-induced arthritis models. Administer orally (10–50 mg/kg/day) and monitor joint swelling via caliper measurements and histopathology .
- Data Normalization : Express anti-inflammatory activity relative to dexamethasone (positive control) and account for batch-to-batch compound variability via HPLC purity checks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
